2-[[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]methyl]benzonitrile
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Overview
Description
2-[[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]methyl]benzonitrile is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]methyl]benzonitrile involves multiple steps. One common method includes the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the benzimidazole moiety.
Scientific Research Applications
2-[[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole moiety allows it to bind to enzymes and receptors, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
2-(1H-benzimidazol-2-yl)-5-(diethylamino)phenol: Known for its antimicrobial properties.
4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde: Used in various synthetic applications.
What makes 2-[[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]methyl]benzonitrile unique is its specific structural features, which confer distinct biological activities and synthetic utility.
Properties
IUPAC Name |
2-[[4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-chloro-6-methoxyphenoxy]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN4O2/c1-31-23-12-16(10-19(14-28)25-29-21-8-4-5-9-22(21)30-25)11-20(26)24(23)32-15-18-7-3-2-6-17(18)13-27/h2-12H,15H2,1H3,(H,29,30)/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJKRIVIUOWWLT-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Cl)OCC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Cl)OCC4=CC=CC=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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